N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H23N5O/c22-15(17-10-14-9-12-4-5-13(14)8-12)16(6-2-1-3-7-16)21-11-18-19-20-21/h4-5,11-14H,1-3,6-10H2,(H,17,22) |
InChI Key |
OCTYMJPARNVBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2CC3CC2C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a tetraazole moiety, which is known for its diverse biological activities. The chemical formula is represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 246.31 g/mol
The structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O |
| Molecular Weight | 246.31 g/mol |
| CAS Number | [Insert CAS Number Here] |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, compounds with similar structures have been shown to act as:
- Antagonists : These compounds can inhibit neuropeptide receptors, providing therapeutic benefits in conditions such as anxiety and depression.
- Agonists : Some derivatives may activate specific pathways involved in neuroprotection and anti-inflammatory responses.
Study 1: Neuroprotective Effects
A study conducted by Betancur et al. (2008) explored the neuroprotective effects of compounds structurally related to this compound. The results indicated that these compounds could significantly reduce neuronal apoptosis in vitro by modulating the expression of neurotrophic factors.
Study 2: Antidepressant Activity
Another investigation focused on the antidepressant potential of similar bicyclic compounds. The findings revealed that the administration of these compounds resulted in a marked increase in serotonin levels in animal models, suggesting their utility in treating mood disorders.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with related compounds is useful:
Scientific Research Applications
Structure and Composition
- Molecular Formula : C16H23N5O
- Molecular Weight : 301.39 g/mol
- IUPAC Name : N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
The compound features a bicyclo[2.2.1]heptene core, which contributes to its distinctive chemical properties, and a tetraazole ring that enhances its pharmacological profile.
Chemical Reactivity
The compound can undergo various chemical reactions typical for bicyclic and tetraazole-containing structures, including:
- Nucleophilic substitutions
- Cycloadditions
- Ring-opening reactions
Medicinal Chemistry
The presence of the tetraazole ring in N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide suggests potential applications as a pharmaceutical agent. Compounds with similar structural motifs have demonstrated significant biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Anti-inflammatory activities
Binding Affinity Studies
Research on the binding affinity of this compound to various biological targets is essential for understanding its pharmacodynamics. Preliminary studies indicate that it may interact effectively with enzymes or receptors involved in disease pathways.
Case Studies and Comparative Analysis
Several studies have explored compounds sharing structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-tetrazole | 5-Amino-tetrazole | Used in pharmaceuticals for its antimicrobial properties |
| Bicyclo[2.2.1]heptane derivatives | Bicyclo[2.2.1]heptane | Known for diverse biological activities |
| 1-Cyclohexanecarboxylic acid derivatives | Cyclohexanecarboxylic acid | Potential anti-inflammatory effects |
These comparisons highlight the unique combination of bicyclic and tetraazole components in this compound, which may enhance its biological activity compared to others.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Research Findings and Implications
Structural Advantages: The norbornene group in the target compound may confer enhanced rigidity and binding specificity compared to flexible cyclohexane derivatives .
Tetrazole vs. Thiadiazole : Tetrazoles, unlike thiadiazoles, are resistant to metabolic oxidation, suggesting the target compound could have superior pharmacokinetics .
Activity Predictions : Based on structural analogs, the target compound may exhibit antimicrobial or anticancer activity, though empirical validation is required.
Preparation Methods
Diels-Alder Reaction with Methanesulfonyl Cyanide
A patented method (EP0508352B1) for synthesizing related bicyclic lactams provides foundational insights. While originally targeting 2-azabicyclo[2.2.1]hept-5-en-3-one, this approach is adaptable to the current compound:
Reaction Scheme:
-
Diels-Alder Cycloaddition :
-
Solvent: Dichloromethane (DCM).
-
Temperature: -20°C to 40°C.
-
Yield: ~68% (isolated adduct).
-
-
Hydrolytic Cleavage :
-
Catalyst: Acetic acid.
-
Reaction Time: 6–8 hours.
-
Key Advantages :
Functionalization of the Bicyclic Amine
The Diels-Alder-derived amine undergoes alkylation to introduce the methylene group:
Multi-Step Synthesis of the Tetrazole-Carboxamide Moiety
Cyclohexanecarboxylic Acid Activation
The cyclohexanecarboxamide component is prepared via:
-
Carboxylic Acid Activation :
-
Reagent: Thionyl chloride.
-
Temperature: Reflux (76°C).
-
-
Tetrazole Ring Formation :
-
Conditions: Dimethylformamide (DMF), 100°C, 12 hours.
-
Yield: 70–75%.
-
Amide Coupling Strategy
The final assembly employs carbodiimide-mediated coupling :
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Solvent: Dichloromethane.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Troubleshooting
Solvent Effects on Coupling Efficiency
Temperature Control in Tetrazole Synthesis
-
<100°C : Incomplete cyclization.
-
>120°C : Decomposition of intermediates.
Q & A
Q. What are the standard synthesis pathways for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions targeting the formation of heterocyclic rings (e.g., tetrazole and bicycloheptene). Key steps include:
- Cyclization : Formation of the tetrazole ring via nitrile cyclization with sodium azide under acidic conditions .
- Amide Coupling : Reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with cyclohexanecarboxamide intermediates using coupling agents like EDC/HOBt .
- Functionalization : Introduction of the bicycloheptene group via alkylation or nucleophilic substitution . Critical reaction parameters include temperature control (60–100°C), solvent choice (DMF or acetonitrile), and catalyst selection (e.g., HgO for dehydrosulfurization) .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., cyclohexane chair conformation and tetrazole ring proton signals) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₈H₂₄N₆O) and fragmentation patterns .
- X-ray Crystallography : Resolving bond angles and crystal packing, particularly for bicycloheptene geometry .
Q. What biological activities are associated with this compound, and what mechanisms are proposed?
The compound exhibits:
- Antimicrobial Activity : Inhibition of bacterial PFOR enzymes via interactions with the tetrazole moiety .
- Enzyme Inhibition : Binding to cyclooxygenase-2 (COX-2) or acetylcholinesterase through hydrophobic interactions with the bicycloheptene group .
- Anticancer Potential : Induction of apoptosis in cancer cell lines (IC₅₀ values in µM range), linked to its ability to disrupt mitochondrial membranes .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
Strategies include:
- Solvent Optimization : Replacing polar aprotic solvents (DMF) with ionic liquids to reduce byproducts .
- Catalyst Screening : Testing Pd-based catalysts for Suzuki-Miyaura coupling to improve bicycloheptene functionalization efficiency .
- Stepwise Purification : Using preparative TLC or column chromatography after each synthetic step to isolate intermediates . Yield improvements (from 40% to 65%) are achievable by adjusting stoichiometry (e.g., 1.2:1 molar ratio of tetrazole precursor to alkylating agent) .
Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values across studies) be resolved?
Contradictions often arise from:
- Assay Variability : Differences in cell line viability assays (e.g., MTT vs. ATP-based). Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare activity with similar compounds (e.g., N-((1-cyclohexyltetrazol-5-yl)methyl)benzamide) to identify substituent-dependent trends .
- In Silico Modeling : Molecular docking to predict binding affinities against target proteins (e.g., COX-2) and validate experimental IC₅₀ values .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?
Recommended methods:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of the bicycloheptene group in hydrophobic pockets .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with antimicrobial efficacy .
- Density Functional Theory (DFT) : Calculate electron distribution in the tetrazole ring to predict reactivity in nucleophilic substitutions .
Q. How can analogs be designed to improve biological activity while retaining structural novelty?
Design principles include:
- Substituent Modification : Replace cyclohexane with cyclopentane to reduce steric hindrance and enhance membrane permeability .
- Bioisosteric Replacement : Swap tetrazole with 1,2,4-triazole to improve metabolic stability without losing hydrogen-bonding capacity .
- Hybridization : Fuse with imidazothiazole moieties to exploit dual-target inhibition (e.g., EGFR and tubulin) .
Q. What strategies ensure compound stability under varying experimental conditions?
Stability is influenced by:
- Thermal Degradation : Store at –20°C in amber vials to prevent bicycloheptene ring opening .
- pH Sensitivity : Avoid aqueous buffers below pH 5, as the tetrazole group may protonate and lose activity .
- Light Exposure : Use UV-blocking containers to prevent photooxidation of the cyclohexane carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
